The compound is classified under heterocycles due to the presence of nitrogen atoms in its pyrazine ring. It is cataloged with the Chemical Abstracts Service Registry Number 2189434-13-5, which facilitates its identification in chemical databases and literature. The synthesis and characterization of 2-(oxan-4-yloxy)pyrazine have been documented in various research articles and chemical databases, highlighting its significance in organic chemistry.
The synthesis of 2-(oxan-4-yloxy)pyrazine typically involves the reaction between pyrazine derivatives and oxane derivatives. A common synthetic route employs nucleophilic substitution reactions where an oxane derivative reacts with a pyrazine derivative in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the ether bond.
Industrial production methods for this compound are less documented but would likely involve scaling up the laboratory procedures while maintaining high purity standards.
The molecular structure of 2-(oxan-4-yloxy)pyrazine can be depicted as follows:
The three-dimensional conformation of the molecule influences its reactivity and interactions with biological targets.
2-(oxan-4-yloxy)pyrazine can undergo several types of chemical reactions, including:
The specific products formed depend on the reaction conditions and reagents utilized.
The mechanism of action for 2-(oxan-4-yloxy)pyrazine is not fully elucidated but is believed to involve interactions with various molecular targets such as enzymes and receptors. The compound may exert biological effects through:
Further studies are needed to clarify these mechanisms specifically related to therapeutic applications.
Relevant data from spectral analysis (NMR, IR) can provide insights into its functional groups and molecular interactions.
2-(oxan-4-yloxy)pyrazine has several promising applications across various scientific fields:
Pyrazine derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have become indispensable scaffolds in modern medicinal chemistry. Characterized by a six-membered ring with two nitrogen atoms at para positions, the pyrazine nucleus serves as a privileged pharmacophore due to its favorable electronic properties and hydrogen bonding capabilities. This molecular framework enables interactions with diverse biological targets, facilitating broad therapeutic applications. The significance of pyrazine derivatives is evidenced by their inclusion in over 30 FDA-approved drugs, spanning antiviral agents, kinase inhibitors, and central nervous system therapeutics [6].
Recent drug discovery efforts have exploited pyrazine's synthetic versatility to develop compounds with improved target affinity and pharmacokinetic profiles. For example, imidazo[1,2-a]pyrazine derivatives have emerged as potent ENPP1 inhibitors (IC~50~ values <10 nM), acting as immunotherapeutic agents by enhancing the cGAS-STING pathway. Compound 7 (an imidazo[1,2-a]pyrazine derivative) demonstrated significant tumor growth inhibition (77.7%) in murine models when combined with anti-PD-1 therapy [10]. Additionally, pyrazine derivatives exhibit notable biological activities at extremely low concentrations, with several alkylpyrazines inhibiting oviductal functioning at picomolar levels – 2-ethylpyrazine showed LOAEL values of 1 pM for ciliary beat frequency and oocyte pickup rate inhibition [4].
Table 1: Therapeutic Applications of Pyrazine Derivatives
Pyrazine Derivative | Biological Activity | Therapeutic Area | Reference |
---|---|---|---|
Tetramethylpyrazine | Superoxide scavenging, NO reduction | Cardiovascular | [6] |
Imidazo[1,2-a]pyrazine (7) | ENPP1 inhibition (IC~50~ = 5.70-9.68 nM) | Cancer immunotherapy | [10] |
2-Ethylpyrazine | Oviductal inhibition (LOAEL = 1 pM) | Reproductive toxicology | [4] |
Various alkylpyrazines | Flavoring agents (JECFA evaluated) | Food additives | [2] |
Structural modifications of the pyrazine core significantly influence pharmacological properties. The JECFA evaluation of 41 pyrazine-based flavoring agents demonstrated that minor alkyl substitutions (methyl, ethyl, isopropyl groups) maintain favorable safety profiles while modulating bioactivity. These compounds undergo efficient metabolic detoxication pathways including side-chain oxidation, ring hydroxylation, and conjugation reactions [2]. The remarkable sensitivity of biological systems to pyrazine structural variations – where picomolar concentrations of 2-methylpyrazine inhibit oviductal function – highlights their potent bioactivity and relevance to drug design [4].
The oxan-4-yloxy group (tetrahydropyran-4-yloxy moiety) represents a strategically valuable substituent in medicinal chemistry, particularly when attached to electron-deficient heterocycles like pyrazine. This bicyclic ether configuration combines the steric bulk of a saturated six-membered ring with the electronic effects of an oxygen linkage, creating a versatile pharmacophore modifier. When incorporated at the 2-position of pyrazine, this substituent significantly alters molecular properties through three primary mechanisms: enhanced solubility via ether-oxygen hydrogen bonding, controlled lipophilicity from the alicyclic system, and metabolic stability due to the absence of easily oxidizable sites [5] [9].
PubChem records document several bioactive molecules featuring this specific substitution pattern, including 5-(oxan-4-yloxy)pyrazine-2-carboxylic acid (CID 64266387) and 4-[4-[4-(oxan-4-yloxy)-1H-pyrazolo[4,3-c]pyridin-3-yl]pyridin-2-yl]morpholine (CID 56940772) [1] [7]. These compounds exemplify the versatility of the oxan-4-yloxy group in drug-like molecules, where it serves as a sterically defined, polarity-modulating element. In patent literature, the substituent features prominently in (4-hydroxypyrrolidin-2-yl)-hydroxamate compounds designed as targeted protein degraders, where its incorporation improves cellular permeability and pharmacokinetic profiles [5].
Table 2: Comparative Properties of Pyrazine Derivatives with/without Oxan-4-yloxy Substituent
Property | 2-Pyrazine | 2-(Oxan-4-yloxy)pyrazine | Significance |
---|---|---|---|
Molecular Weight | 80.09 g/mol | 196.22 g/mol | Increased drug-like space |
logP (Predicted) | -0.47 | 0.32 | Optimized membrane permeability |
Hydrogen Bond Acceptors | 2 | 5 | Enhanced target interactions |
Topological Polar Surface Area | 25.78 Ų | 58.92 Ų | Modulated solubility-transport balance |
Rotatable Bonds | 0 | 3 | Conformational flexibility |
The tetrahydropyranyl component provides a rigid, three-dimensional structure that effectively mimics sugar moieties while offering superior metabolic stability compared to furanose or pyranose analogs. This characteristic makes 2-(oxan-4-yloxy)pyrazine derivatives particularly valuable in targeting carbohydrate-binding domains of proteins involved in inflammation and oncology. Recent patent applications (WO2019084030A1, WO2019084026A1) specifically claim (4-hydroxypyrrolidin-2-yl) compounds featuring this substituent as inhibitors of histone deacetylases and heat shock protein 90 – validated targets in cancer and neurodegenerative disorders [5] [9]. The oxygen atom in the tetrahydropyran ring serves as a hydrogen bond acceptor that enhances target engagement, while the ring conformation reduces off-target interactions through precise spatial positioning.
The development of pyrazine-based therapeutics has evolved through distinct historical phases, beginning with early isolation from natural sources and advancing to sophisticated targeted hybrids. Natural product chemistry provided the foundation, with tetramethylpyrazine (ligustrazine) identified as a bioactive component in Glycyrrhiza glabra (licorice) root, where it functions as a superoxide scavenger that decreases nitric oxide production in human granulocytes [3] [6]. The discovery of pyrazine as a natural flavor compound in baked goods in the early 20th century sparked interest in its synthetic analogs, leading to the commercial development of alkylpyrazines as flavor additives evaluated by JECFA [2].
Synthetic methodology development has been crucial for advancing pyrazine medicinal chemistry. The classical Staedel–Rugheimer pyrazine synthesis (1876) established the first reliable route to substituted pyrazines through condensation of α-chloroketones with ammonia [6]. This was followed by the Gutknecht modification (1879) and Gastaldi synthesis (1921), which expanded access to diverse pyrazine scaffolds [6]. Contemporary innovations now enable precise functionalization at the 2-position, which is particularly valuable for introducing complex substituents like oxan-4-yloxy. Modern techniques include transition metal-catalyzed coupling reactions, microwave-assisted cyclizations, and regioselective nucleophilic aromatic substitutions that allow efficient installation of the tetrahydropyranyl ether moiety [8].
Table 3: Evolution of Pyrazine Derivatives in Medicinal Chemistry
Time Period | Key Advancement | Representative Compound | Impact |
---|---|---|---|
1876-1921 | Development of classical synthetic methods | Unsubstituted pyrazine | Enabled access to core structure |
1940s-1960s | First therapeutic applications | Oxolamine (cough suppressant) | Established medicinal utility |
1970s-1990s | Natural product isolation & characterization | Tetramethylpyrazine (licorice) | Revealed antioxidant properties |
2000s-2010s | Hybrid molecule development | Prenoxdiazine (cough agent) | Demonstrated scaffold combination benefits |
2015-Present | Targeted hybrids with complex substituents | 2-(Oxan-4-yloxy)pyrazine hybrids | Improved target specificity and ADME |
Recent progress has focused on rationally designed hybrid molecules combining pyrazine with privileged heterocycles and substituents. The 2024 discovery of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors exemplifies this trend, where molecular hybridization yielded compounds with low nanomolar inhibitory activity (IC~50~ = 5.70-9.68 nM) and excellent selectivity over related enzymes [10]. Contemporary patent literature reveals strategic incorporation of the oxan-4-yloxy group into complex pyrazine derivatives, including those claimed in WO2019084030A1 and WO2019084026A1 as targeted protein degradation therapeutics [5] [9]. These advanced hybrids leverage the oxan-4-yloxy group's favorable physicochemical properties to address previously intractable targets, particularly in oncology and immunology.
Synthetic innovations now enable efficient production of 2-(oxan-4-yloxy)pyrazine building blocks through etherification reactions between 2-chloropyrazine and tetrahydropyran-4-ol under mild basic conditions, followed by palladium-catalyzed functionalization for further derivatization. These methodologies support the development of focused libraries for structure-activity relationship studies, accelerating the optimization of pyrazine-based therapeutics with improved target affinity and drug-like properties [7] [8].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7